molecular formula C24H37F13 B3243107 1-(Perfluorohexyl)octadecane CAS No. 154628-01-0

1-(Perfluorohexyl)octadecane

Cat. No.: B3243107
CAS No.: 154628-01-0
M. Wt: 572.5 g/mol
InChI Key: UKFBBTCWDMDAGL-UHFFFAOYSA-N
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Description

1-(Perfluorohexyl)octadecane is a fluorinated compound with the molecular formula C24H37F13 and a molecular weight of 572.53 g/mol . This compound is characterized by its unique structure, which includes a perfluorohexyl group attached to an octadecane chain. It is known for its high thermal and chemical stability, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Perfluorohexyl)octadecane is typically synthesized through a series of chemical reactions involving fluorination and alkylation. One common method involves the reaction of perfluorohexyl iodide with octadecane in the presence of a catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using specialized equipment to ensure purity and yield. The process may include multiple purification steps, such as distillation and recrystallization, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Perfluorohexyl)octadecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1-(Perfluorohexyl)octadecane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Perfluorohexyl)octadecane involves its interaction with lipid membranes and hydrophobic environments. Its perfluorinated chain provides unique properties, such as low surface energy and high resistance to degradation. These characteristics make it effective in reducing surface tension and providing protective coatings .

Comparison with Similar Compounds

Uniqueness: 1-(Perfluorohexyl)octadecane stands out due to its longer carbon chain, which provides enhanced hydrophobicity and stability compared to shorter-chain fluorinated compounds. This makes it particularly useful in applications requiring long-lasting and durable materials .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetracosane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(25,26)20(27,28)21(29,30)22(31,32)23(33,34)24(35,36)37/h2-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFBBTCWDMDAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37F13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10776885
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotetracosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10776885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154628-01-0
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotetracosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154628-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotetracosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10776885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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